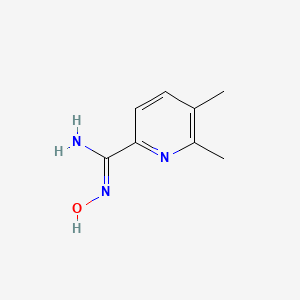
n-Hydroxy-5,6-dimethylpyridine-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of n-Hydroxy-5,6-dimethylpyridine-2-carboximidamide involves several steps. One common method includes the reaction of 5,6-dimethylpyridine-2-carboximidamide with hydroxylamine under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
n-Hydroxy-5,6-dimethylpyridine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
n-Hydroxy-5,6-dimethylpyridine-2-carboximidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism by which n-Hydroxy-5,6-dimethylpyridine-2-carboximidamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
n-Hydroxy-5,6-dimethylpyridine-2-carboximidamide can be compared with similar compounds such as:
2,5-dichloro-N-hydroxy-4,6-dimethylpyridine-3-carboximidamide: This compound has similar structural features but includes chlorine atoms, which can alter its chemical properties and reactivity.
N’-hydroxy-5-methoxypyridine-2-carboximidamide: This compound has a methoxy group instead of methyl groups, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Propiedades
Fórmula molecular |
C8H11N3O |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
N'-hydroxy-5,6-dimethylpyridine-2-carboximidamide |
InChI |
InChI=1S/C8H11N3O/c1-5-3-4-7(8(9)11-12)10-6(5)2/h3-4,12H,1-2H3,(H2,9,11) |
Clave InChI |
AZTIORXEYDDHQO-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(N=C(C=C1)/C(=N/O)/N)C |
SMILES canónico |
CC1=C(N=C(C=C1)C(=NO)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


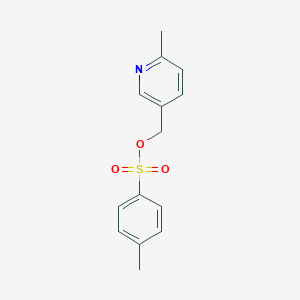
![Tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13559558.png)

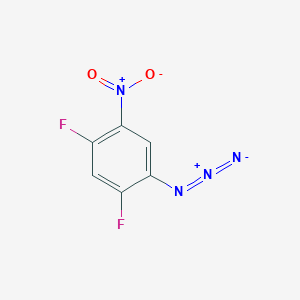
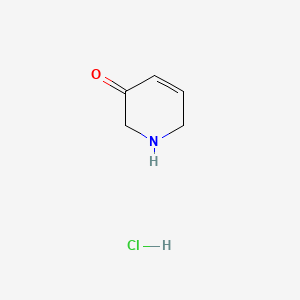
![[1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid](/img/structure/B13559574.png)
![2-(1h-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13559578.png)
![Methyl2-[4-(bromomethyl)oxan-4-yl]acetate](/img/structure/B13559583.png)
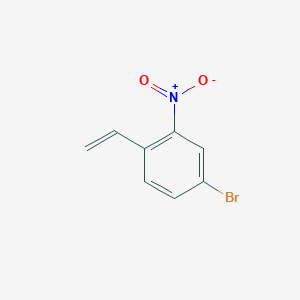
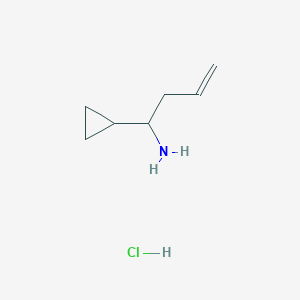
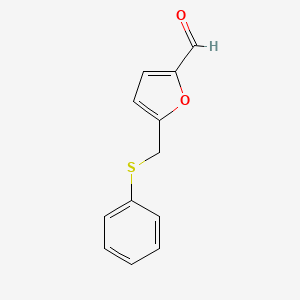
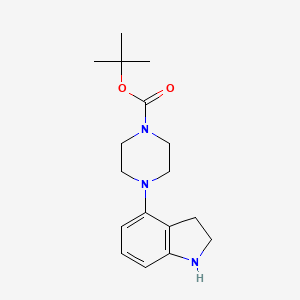
amine](/img/structure/B13559634.png)
![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13559639.png)
